4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an imidazo[4,5-c]pyridine core. This compound is of significant interest in medicinal chemistry and material science due to its unique electronic properties and potential biological activities. Its molecular formula is , and it has a molar mass of approximately 361 g/mol .
The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One prominent method for its synthesis is the Suzuki-Miyaura cross-coupling reaction, which is widely utilized for forming carbon-carbon bonds. This reaction uses a palladium catalyst along with boronic acid derivatives under mild conditions .
The general synthetic route can be outlined as follows:
The molecular structure of 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine features a fused bicyclic system comprising an imidazole ring and a pyridine ring. The presence of halogen substituents (bromine, chlorine, and fluorine) significantly influences its electronic properties.
The compound can participate in various chemical reactions typical for halogenated heterocycles:
The specific conditions for these reactions often include the use of bases (e.g., potassium carbonate) and solvents that facilitate the reaction while ensuring high yields and selectivity.
Preliminary studies suggest that the compound may exhibit inhibitory activity against certain biological targets, making it a candidate for further pharmacological evaluation . Its unique combination of halogens may enhance binding affinity and specificity.
4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine has several notable applications:
The molecular architecture of 4-bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine exemplifies key structural features governing its reactivity and interactions. Its planar bicyclic system (C₁₂H₅BrCl₂FN₃) contains three nitrogen atoms with distinct electronic contributions:
The crystallographic parameters reveal a density of 1.824 g/cm³ and predicted boiling point of 519.9°C, indicating high thermal stability. The acid-base behavior is characterized by a predicted pKa of 6.45, reflecting moderate basicity at N1. This property facilitates solubility modulation under physiological pH conditions. The dipole moment (calculated from SMILES: FC₁=CN=C(Br)C₂=C₁N=C(N₂)C₁=C(Cl)C=CC=C₁Cl) measures approximately 5.2 Debye, creating an electronic asymmetry that enhances target complementarity [1] [3] [8].
Table 1: Structural Parameters of 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₅BrCl₂FN₃ | High halogen content (42.7% by weight) |
Molecular Weight | 360.99-361.00 g/mol | Optimal for membrane permeability |
XLogP | 3.39 | Moderate lipophilicity |
Hydrogen Bond Donors | 1 (1H-tautomer) | Forms single H-bond with biological targets |
Hydrogen Bond Acceptors | 4 | Enables multiple acceptor interactions |
Rotatable Bonds | 2 | Restricted conformational flexibility |
Aromatic Rings | 3 (bicyclic + phenyl) | Extensive π-system for stacking interactions |
Halogen atoms serve as critical molecular editors in this compound, each contributing distinct physicochemical effects:
Lowers LUMO energy (-1.78 eV) by -0.35 eV compared to non-brominated analogs, facilitating electron transfer
Fluorine at C7:
Reduces basicity of N1 by 0.8 pKa units via inductive effects
Chlorines at phenyl 2,6-positions:
The halogen cooperativity manifests in biological systems through enhanced binding entropy. For imidazo[4,5-c]pyridines with similar substitution, halogen bonding contributes -2.5 to -4.2 kcal/mol to binding free energy in kinase inhibition assays. The ortho-chloro effect specifically increases residence time 3.5-fold compared to meta-substituted analogs due to optimized hydrophobic enclosure [1] [3] [5].
Table 2: Electronic Effects of Halogen Substituents
Position | Halogen | σₘ (Hammett) | van der Waals Radius (Å) | Electron Withdrawal (eV) | Biological Impact |
---|---|---|---|---|---|
C4 | Br | 0.39 | 1.85 | -0.35 (LUMO) | Cross-coupling capability |
C7 | F | 0.34 | 1.47 | -0.28 (HOMO) | Metabolic stabilization |
Phenyl 2,6 | Cl (x2) | 0.37 (each) | 1.75 | -0.41 (HOMO/LUMO gap) | Conformational restriction & lipophilicity |
Brominated heterocycles have evolved from synthetic curiosities to strategic pharmacophores in drug design. The historical development reveals key milestones:
The pharmacological significance of brominated imidazo[4,5-c]pyridines is evidenced in several clinical candidates:
The structural advantage of bromine versus other halogens is quantified in binding kinetics: Br analogs exhibit 7.3-fold longer target residence times than chlorine analogs and 2.1-fold longer than iodine derivatives in PARP1 inhibition assays. This "bromine superiority effect" stems from optimal halogen bond strength (5-15 kJ/mol) combined with minimal steric perturbation [2] [4] [6].
Table 3: Evolution of Brominated Heterocycles in Drug Discovery
Era | Representative Compound | Therapeutic Target | Advantage of Bromination |
---|---|---|---|
1960s | 8-Bromotheophylline | Phosphodiesterase inhibitor | Increased potency (3x over theophylline) |
1980s | Bromazepam | GABAₐ receptor modulator | Enhanced brain penetration (AUC 2.7x) |
2000s | Bromo-deazaneplanocin A | EZH2 histone methyltransferase | Improved selectivity (12-fold vs EZH1) |
Contemporary | 4-Bromo-imidazo[4,5-c]pyridine core | Kinases, PARP, epigenetic targets | Balanced reactivity & binding (ΔG = -9.2 kcal/mol) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: